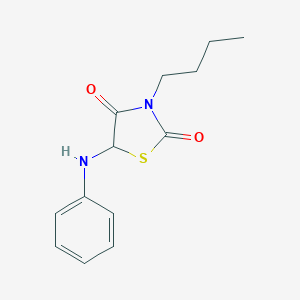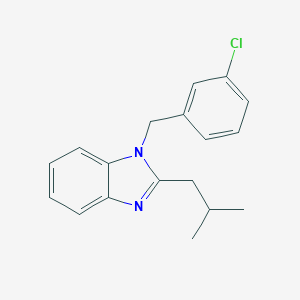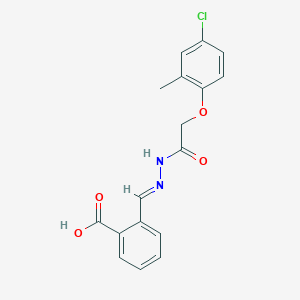![molecular formula C14H26HgNO5 B229616 [3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate CAS No. 127-50-4](/img/structure/B229616.png)
[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate, also known as CTC-96, is a novel organic mercury compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate has been extensively studied for its potential applications in various fields, including environmental science, analytical chemistry, and biomedical research. In environmental science, [3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate has been used as a tracer for mercury contamination in soil and water. In analytical chemistry, [3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate has been used as a derivatizing agent for the determination of amino acids and peptides by high-performance liquid chromatography. In biomedical research, [3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate has been investigated for its potential therapeutic applications in cancer treatment, as well as its neurotoxic effects.
Wirkmechanismus
The mechanism of action of [3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate is not fully understood, but it is believed to involve the formation of covalent bonds with thiol groups in proteins and enzymes. This can lead to the inhibition of enzyme activity and disruption of cellular processes.
Biochemical and Physiological Effects:
[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that [3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate can inhibit the activity of various enzymes, including acetylcholinesterase, glutathione peroxidase, and catalase. In vivo studies have shown that [3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate can induce oxidative stress and damage to various organs, including the liver, kidneys, and brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate is its high sensitivity and selectivity for mercury detection. It can also be easily synthesized in the laboratory using simple and inexpensive reagents. However, [3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate has some limitations for lab experiments, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for research on [3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate. One area of interest is the development of new analytical methods for the detection and quantification of mercury using [3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate as a derivatizing agent. Another area of interest is the investigation of the potential therapeutic applications of [3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate in cancer treatment, as well as its neurotoxic effects and potential for the treatment of neurological disorders. Finally, further studies are needed to evaluate the safety and environmental impact of [3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate and its potential use as a tracer for mercury contamination in soil and water.
Synthesemethoden
[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate can be synthesized through a multi-step process that involves the reaction of 3-carboxy-2,2,3-trimethylcyclopentanecarboxylic acid with 2-chloro-1-methoxypropane in the presence of a base, followed by the reaction of the resulting intermediate with mercury acetate. The final product is obtained by precipitation with water and recrystallization.
Eigenschaften
CAS-Nummer |
127-50-4 |
|---|---|
Molekularformel |
C14H26HgNO5 |
Molekulargewicht |
488.95 g/mol |
IUPAC-Name |
[3-[(3-carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate |
InChI |
InChI=1S/C14H24NO4.Hg.H2O/c1-9(19-5)8-15-11(16)10-6-7-14(4,12(17)18)13(10,2)3;;/h9-10H,1,6-8H2,2-5H3,(H,15,16)(H,17,18);;1H2 |
InChI-Schlüssel |
KNLSOEGWONDWMW-UHFFFAOYSA-N |
SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NCC(C[Hg])OC)C.O |
Kanonische SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NCC(C[Hg])OC)C.O |
Synonyme |
[3-[[(3-Carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino]-2-methoxypropyl]hydroxymercury(II) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229556.png)

![4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B229559.png)
![methyl 4-[(3-{(5E)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoyl)amino]benzoate](/img/structure/B229564.png)
![3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229566.png)

![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![2-[(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B229570.png)
![5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)

![5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)